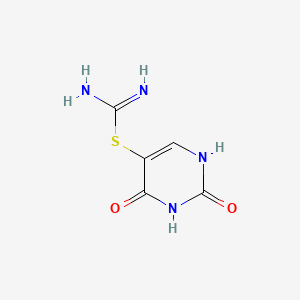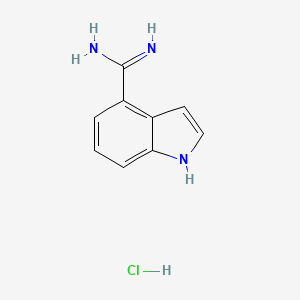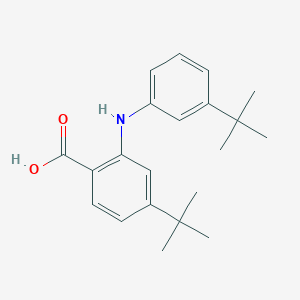![molecular formula C26H23N2O2P B13131647 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide is a complex organic compound that belongs to the class of aminophosphine oxides This compound is characterized by the presence of both amino and phosphine oxide functional groups, which contribute to its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,1-bis(4-aminophenyl)ethane with dibenzo[c,e][1,2]oxaphosphinine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium or platinum complexes, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and analyze the final product.
化学反応の分析
Types of Reactions
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted phosphine oxides, reduced phosphines, and amino-substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide has a wide range of scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These functional groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing cellular pathways related to oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
Bis(4-aminophenyl)ether: Similar in structure but lacks the phosphine oxide group.
1,1-Bis(4-aminophenyl)ethane: Contains the amino groups but does not have the dibenzo[c,e][1,2]oxaphosphinine moiety.
Dibenzo[c,e][1,2]oxaphosphinine: Shares the oxaphosphinine core but lacks the bis(4-aminophenyl)ethyl substituent.
Uniqueness
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide is unique due to the combination of its amino and phosphine oxide functional groups, which confer distinct chemical reactivity and potential for diverse applications in catalysis, coordination chemistry, and materials science.
特性
分子式 |
C26H23N2O2P |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
4-[1-(4-aminophenyl)-1-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)ethyl]aniline |
InChI |
InChI=1S/C26H23N2O2P/c1-26(18-10-14-20(27)15-11-18,19-12-16-21(28)17-13-19)31(29)25-9-5-3-7-23(25)22-6-2-4-8-24(22)30-31/h2-17H,27-28H2,1H3 |
InChIキー |
UKZBHUFKZVOHBT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N)(C2=CC=C(C=C2)N)P3(=O)C4=CC=CC=C4C5=CC=CC=C5O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)


![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

